2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

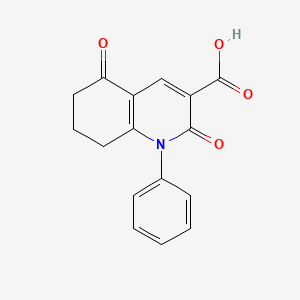

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a polycyclic compound featuring a partially hydrogenated quinoline core with ketone groups at positions 2 and 5, a phenyl substituent at position 1, and a carboxylic acid at position 2. Its molecular formula is C₁₆H₁₄NO₄, with a molecular weight of 284.29 g/mol (CAS: 125885-51-0) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolines, which are known for antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14-8-4-7-13-11(14)9-12(16(20)21)15(19)17(13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSNSFADDNXWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163571 | |

| Record name | 1,2,5,6,7,8-Hexahydro-2,5-dioxo-1-phenyl-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125885-51-0 | |

| Record name | 1,2,5,6,7,8-Hexahydro-2,5-dioxo-1-phenyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125885-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,7,8-Hexahydro-2,5-dioxo-1-phenyl-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s dioxo groups and aromatic system make it susceptible to further oxidation under specific conditions. For structurally analogous compounds, oxidation typically modifies the quinoline ring or side chains:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Conditions : Elevated temperatures (80–100°C) in aqueous or alcoholic solvents.

-

Products : Introduction of hydroxyl groups or cleavage of the ring system, yielding dicarboxylic acid derivatives.

Reduction Reactions

Reduction targets the ketone groups or unsaturated bonds within the hexahydroquinoline framework:

-

Reagents : Sodium borohydride (NaBH₄) for selective ketone reduction; lithium aluminum hydride (LiAlH₄) for more aggressive reduction .

-

Conditions : Anhydrous solvents like tetrahydrofuran (THF) at 0–25°C.

-

Products : Alcohol derivatives (e.g., 2,5-dihydroxy intermediates) or fully saturated quinoline systems.

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution, particularly at the C-3 position:

-

Reagents : Thionyl chloride (SOCl₂) for converting –COOH to –COCl, followed by reaction with amines or alcohols .

-

Conditions : Reflux in dichloromethane (DCM) or dimethylformamide (DMF).

-

Products : Amides (e.g., reaction with aniline derivatives) or esters (e.g., ethyl ester analog, CAS 13133976) .

Esterification

The carboxylic acid readily undergoes esterification, a key step in prodrug synthesis:

-

Reagents : Ethanol or methanol with catalytic sulfuric acid .

-

Conditions : Reflux for 6–12 hours.

-

Products : Ethyl 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 13133976) .

Acylation and Alkylation

The nitrogen atom in the quinoline ring can act as a nucleophile:

-

Reagents : Acetyl chloride or alkyl halides.

-

Conditions : Base (e.g., triethylamine) in anhydrous DCM.

-

Products : N-acetyl or N-alkyl derivatives, enhancing solubility or biological activity.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates or electrophilic attack on electron-rich regions of the quinoline ring.

-

Reduction : LiAlH₄ selectively reduces ketones to secondary alcohols without affecting the carboxylic acid group .

-

Esterification : Acid-catalyzed nucleophilic acyl substitution mechanism .

Scientific Research Applications

Medicinal Chemistry

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has been investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance:

- Case Study : A study demonstrated that certain derivatives showed selective toxicity towards breast cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against bacteria and fungi:

- Case Study : A series of synthesized analogs displayed significant antibacterial activity against strains of Staphylococcus aureus .

Material Science

Due to its unique structure, this compound is used in the development of novel materials.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with specific properties:

- Application : In the production of high-performance polymers that require thermal stability and mechanical strength .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various spectroscopic techniques.

Spectroscopy

It is used as a reference material for NMR and mass spectrometry due to its well-defined structure:

Summary Table of Applications

Mechanism of Action

The mechanism by which 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in substituents, ring saturation, and functional groups, which influence their physicochemical and biological properties.

Notes:

- Cyclopropyl and fluorine () enhance metabolic stability and bioavailability in drug design.

- Trifluoromethyl () increases lipophilicity and electron-withdrawing effects.

- Ethyl ester () improves membrane permeability but requires hydrolysis for activity.

- Furyl substituents () may modulate π-π interactions in target binding.

Physical and Spectral Properties

- Melting Points: Target compound: Not explicitly reported, but analogs range from 202–204°C (trimethyl-ethyl ester, ) to 325–326°C (decomp., cyclopropyl derivative, ). The trifluoromethyl analog () melts at 258–259°C, while the furyl-substituted compound () is a viscous oil.

- Spectroscopic Data: IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) in the target compound vs. ester C=O (~1735 cm⁻¹) in . NMR: Aromatic protons in the phenyl group (δ 6.77–7.93 ppm, ) and hexahydroquinoline hydrogens (δ 1.20–4.56 ppm, ).

Biological Activity

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS Number: 125885-51-0) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is with a molecular weight of approximately 311.34 g/mol. It is characterized by a hexahydroquinoline structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline structures possess significant antibacterial and antifungal properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains and fungi .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases. This antioxidant activity is crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research has pointed to the inhibition of nitric oxide production in inflammatory models, suggesting that this compound may modulate inflammatory pathways effectively .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : Compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .

- Cellular Pathways Modulation : The compound may affect signaling pathways such as NF-kB and HDAC pathways involved in inflammation and cancer progression .

- Anticancer Activity : Some studies indicate potential anticancer properties through cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and others by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic methodologies for 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions starting with substituted anilines and diketones. A validated approach includes:

- Stepwise cyclization : Reacting 1-phenyl-1,2,5,6,7,8-hexahydroquinoline precursors with oxo-acid derivatives under acidic conditions (e.g., acetic acid or HCl catalysis) .

- Bioisosteric modifications : Replacing the 1,2-dihydroquinoline nucleus with hexahydroquinoline to enhance stability and activity, as demonstrated in analogs of Chinoxicaine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures to achieve >97% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the hexahydroquinoline scaffold (e.g., δ 1.65 ppm for methyl groups, δ 167.7 ppm for carboxylic carbons) .

- IR : Detect carbonyl stretches (1708–1610 cm⁻¹ for oxo and carboxylic groups) .

- Mass spectrometry : High-resolution MS (e.g., m/z 413 [M⁺]) to verify molecular weight .

- Elemental analysis : Validate empirical formulas (e.g., C₂₀H₁₉ClF₃NO₃) with ≤0.4% deviation .

Advanced: How does the nature of the substituent at the quinoline nitrogen affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Phenyl vs. heterocyclic substituents : 1-Phenyl derivatives show enhanced antitubercular activity compared to furfuryl analogs due to improved lipophilicity and target binding .

- Electron-withdrawing groups : Substitutions like trifluoromethyl (e.g., in ethyl ester derivatives) increase antibacterial potency by modulating electron density on the quinoline core .

- Bioisosteric replacements : Hexahydroquinoline scaffolds (vs. dihydroquinoline) improve metabolic stability while retaining activity, as seen in optimized Chinoxicaine analogs .

Advanced: What strategies address contradictions in biological activity data across studies?

To resolve discrepancies:

- Comparative assays : Use standardized protocols (e.g., MIC testing against Mycobacterium tuberculosis H37Rv) to minimize variability in potency reporting .

- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

- Meta-analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends to identify outliers .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodologies include:

- Molecular docking : Screen derivatives against M. tuberculosis enoyl-ACP reductase (InhA) to prioritize candidates with strong binding affinities (ΔG < -8 kcal/mol) .

- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability. For example, derivatives with logP 2.5–3.5 exhibit optimal membrane permeability .

- In silico ADMET : Predict metabolic stability (e.g., cytochrome P450 interactions) and toxicity (e.g., Ames test alerts) using tools like Schrödinger’s QikProp .

Advanced: What are the stability and reactivity profiles of this compound under varying experimental conditions?

Critical considerations:

- pH sensitivity : The carboxylic acid group undergoes hydrolysis above pH 8, requiring storage in neutral buffers .

- Thermal stability : Decomposition occurs at >150°C (DSC data), necessitating low-temperature reactions (<80°C) .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the dihydroquinoline ring .

- Reactivity : The 2,5-dioxo moiety reacts with nucleophiles (e.g., amines), enabling functionalization at C3 for prodrug development .

Advanced: How can researchers validate bioisosteric replacement hypotheses in analog design?

A systematic approach includes:

- Physicochemical profiling : Compare logP, pKa, and solubility of parent and bioisosteric compounds (e.g., hexahydroquinoline vs. dihydroquinoline) to confirm similarity .

- Biological assays : Test matched molecular pairs in parallel (e.g., antitubercular activity of 1-phenyl vs. 1-furfuryl derivatives) to assess functional equivalence .

- Crystallography : Resolve ligand-target co-crystal structures to confirm binding mode retention post-replacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.